3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. It is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one . These compounds have been synthesized for various purposes, including the estimation of their cytotoxicity .
Synthesis Analysis
The synthesis of similar compounds involves the use of ethyl 2-aminothiophene-3-carboxylates as precursors . The process involves the creation of thienopyrimidinones containing thiosemicarbazide as well as 1,3,4-thiadiazole moieties .Scientific Research Applications
Synthesis and Characterization
3-Ethyl-2-((3-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is part of a broader class of thieno[2,3-d]pyrimidin-4(3H)-ones, compounds known for their diverse pharmacological properties. A green approach to synthesizing these compounds involves a catalytic four-component reaction showcasing step economy and reduced environmental impact (Taoda Shi et al., 2018). The synthesis pathways offer insights into the molecule's structure and potential modifications for enhanced activity.
Antimicrobial and Antifungal Properties
New derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, including compounds related to this compound, have been evaluated for their antimicrobial and antifungal activities. These compounds showed promising results against various bacterial strains and Candida fungus species, indicating their potential in developing new antibacterial and antifungal agents (B. Kahveci et al., 2020).
Antiviral Activity
The antiviral properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been explored, with certain compounds exhibiting significant inhibitory effects against the human immunodeficiency virus (HIV-1), highlighting their potential as antiviral agents (M. Novikov et al., 2004).
Anticancer Potential
Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives has also uncovered their potential in cancer therapy. Compounds within this class have shown apoptosis-inducing effects in breast cancer models, indicating their promise as chemotherapeutic agents (E. Gad et al., 2020).
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory activities of 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, related to the core structure of this compound, have been documented. Some of these compounds exhibit significant activities, showcasing their potential in treating pain and inflammation (M. B. Devani et al., 1976).
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which our compound belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that some thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . The interaction with their targets likely results in the inhibition of essential biochemical processes within the mycobacteria, leading to their death or growth arrest.
Biochemical Pathways
Given its antimycobacterial activity, it can be inferred that the compound likely interferes with pathways essential for the survival and proliferation of mycobacteria .
Result of Action
Given its antimycobacterial activity, it can be inferred that the compound likely leads to the death or growth arrest of mycobacteria .
Properties
IUPAC Name |
3-ethyl-2-[(3-fluorophenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2OS2/c1-2-18-14(19)13-12(6-7-20-13)17-15(18)21-9-10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQRARWJTYMZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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